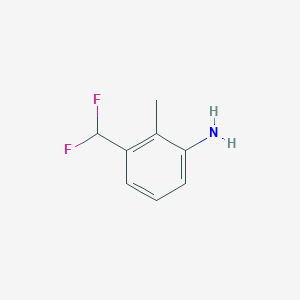

3-(Difluoromethyl)-2-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5-6(8(9)10)3-2-4-7(5)11/h2-4,8H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXWXYXPWXFTHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60708732 | |

| Record name | 3-(Difluoromethyl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60708732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61708-25-6 | |

| Record name | 3-(Difluoromethyl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60708732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(Difluoromethyl)-2-methylaniline: A Promising Building Block in Modern Drug Discovery

Foreword: Navigating the Landscape of a Novel Scaffold

In the dynamic field of medicinal chemistry, the quest for novel molecular scaffolds that can unlock new therapeutic possibilities is perpetual. This guide delves into the technical intricacies of 3-(Difluoromethyl)-2-methylaniline, a compound that, while not yet cataloged with a formal CAS number, stands as a molecule of significant interest for researchers, scientists, and drug development professionals. Its importance lies in the strategic incorporation of a difluoromethyl (CHF₂) group onto an aniline framework, a combination that offers a unique set of physicochemical properties poised to address some of the persistent challenges in drug design.

This document is structured to provide a comprehensive understanding of this compound, from its fundamental properties to its potential applications. We will explore a plausible synthetic route, dissect the critical role of the difluoromethyl group in modulating biological activity, and provide essential safety and handling protocols. Our approach is grounded in established scientific principles and supported by authoritative references, ensuring a blend of theoretical knowledge and practical insights.

Physicochemical Properties: A Comparative Analysis

To appreciate the unique characteristics of this compound, it is instructive to compare its estimated properties with those of its close structural analogs: 2-methyl-3-(trifluoromethyl)aniline and 3-fluoro-2-methylaniline. The difluoromethyl group is expected to impart properties that are intermediate between a methyl group and a trifluoromethyl group, offering a nuanced tool for fine-tuning molecular characteristics.

| Property | This compound (Estimated) | 2-Methyl-3-(trifluoromethyl)aniline | 3-Fluoro-2-methylaniline |

| CAS Number | Not Assigned | 54396-44-0 | 443-86-7 |

| Molecular Formula | C₈H₉F₂N | C₈H₈F₃N | C₇H₈FN |

| Molecular Weight | ~157.16 g/mol | 175.15 g/mol | 125.14 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Light yellow transparent liquid |

| Boiling Point | ~190-200 °C | 198–201 °C | 89-91 °C at 15 mmHg |

| Density | ~1.15 g/cm³ | 1.205 g/cm³ @ 25°C | 1.099 g/cm³ |

| Solubility | Soluble in organic solvents; sparingly soluble in water | Soluble in organic solvents; insoluble in water | Soluble in organic solvents |

| pKa (of anilinium ion) | ~3-4 | Lower than aniline | Lower than aniline |

Note: The properties for this compound are estimations based on structure-activity relationships and comparison with its analogs.

Synthesis and Manufacturing: A Plausible Synthetic Pathway

While a standardized industrial synthesis for this compound has not been established, a feasible laboratory-scale synthesis can be proposed based on modern difluoromethylation methodologies. The following multi-step synthesis is designed for its logical progression and reliance on well-documented chemical transformations.

Proposed Synthetic Workflow

Caption: A proposed two-step synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Amino-2-methylbenzaldehyde from 2-Methyl-3-nitroaniline

This initial step involves the selective reduction of the nitro group to an amine, followed by the oxidation of the methyl group to an aldehyde. This can be a challenging transformation to achieve in a single step, and a multi-step process is more likely. A more direct, albeit potentially lower-yielding, approach could involve the direct formylation of 2-methylaniline followed by nitration and reduction. For the purpose of this guide, we will assume the availability of 3-amino-2-methylbenzaldehyde as a starting material, which can be synthesized through various established routes.

Step 2: Deoxyfluorination of 3-Amino-2-methylbenzaldehyde to yield this compound

The crucial step is the conversion of the aldehyde functionality into a difluoromethyl group. This can be achieved using a variety of modern deoxyfluorination reagents.

-

Rationale: Deoxyfluorination is a powerful tool in organofluorine chemistry for the introduction of fluorine atoms in place of oxygen. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly employed for this transformation. The reaction proceeds via the formation of a fluoro-sulfonium intermediate, which then undergoes nucleophilic substitution by fluoride to yield the difluoromethyl group.

-

Protocol:

-

In a flame-dried, inert atmosphere (e.g., nitrogen or argon) reaction vessel, dissolve 3-amino-2-methylbenzaldehyde (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DAST or Deoxo-Fluor (1.5-2.0 equivalents) in the same anhydrous solvent to the reaction mixture with vigorous stirring.

-

Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and continue stirring for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

The Pivotal Role of the Difluoromethyl Group in Medicinal Chemistry

The introduction of a difluoromethyl group into a drug candidate is a strategic decision driven by its unique ability to modulate key pharmacological properties.[1][2]

Bioisosterism: A Mimic with Enhanced Properties

The difluoromethyl group is considered a bioisostere of several important functional groups, including the hydroxyl (-OH), thiol (-SH), and to some extent, the amine (-NH₂) group.[3][4] This means it can mimic the steric and electronic properties of these groups, allowing it to participate in similar biological interactions, such as hydrogen bonding.[1][3]

Caption: Bioisosteric relationship of the difluoromethyl group with common functional groups.

-

Hydrogen Bonding: The C-H bond in the CHF₂ group is polarized due to the strong electron-withdrawing nature of the two fluorine atoms, enabling it to act as a weak hydrogen bond donor.[1] This allows it to engage with biological targets in a manner similar to hydroxyl or amine groups.[3]

-

Lipophilicity: The CHF₂ group is more lipophilic than a hydroxyl group but less so than a trifluoromethyl (CF₃) group. This moderate lipophilicity can improve a drug's ability to cross cell membranes without making it excessively greasy, which could lead to poor solubility and off-target effects.[5]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the CHF₂ group highly resistant to metabolic degradation, particularly oxidative metabolism. This can lead to a longer half-life and improved bioavailability of the drug.[2]

Potential Applications in Drug Discovery

The unique properties of the difluoromethyl group make this compound a highly attractive building block for the synthesis of novel therapeutics across various disease areas.

-

Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors. The introduction of a CHF₂ group could enhance binding affinity to the target kinase through hydrogen bonding interactions and improve pharmacokinetic properties.

-

Agrochemicals: Fluorinated compounds are prevalent in modern agrochemicals due to their enhanced efficacy and metabolic stability.[5] this compound could serve as a precursor for the development of new herbicides, fungicides, and insecticides.

-

Central Nervous System (CNS) Drugs: The ability to fine-tune lipophilicity is crucial for drugs targeting the CNS, as they must cross the blood-brain barrier. The moderate lipophilicity of the CHF₂ group could be advantageous in the design of new CNS-active agents.

Safety and Handling: A Protocol for Prudent Practice

As with any aromatic amine and fluorinated compound, this compound should be handled with care in a well-ventilated laboratory environment, preferably within a chemical fume hood.[6][7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, consider additional protective clothing.

-

-

Handling Procedures:

-

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Conclusion: A Scaffold with Significant Potential

This compound represents a compelling, albeit not yet commercially mainstream, building block for the advancement of drug discovery and materials science. The strategic placement of the difluoromethyl group on the 2-methylaniline core offers a sophisticated tool for medicinal chemists to modulate the properties of lead compounds, potentially leading to the development of safer and more effective therapeutics. As synthetic methodologies for difluoromethylation continue to evolve, we can anticipate that the accessibility and application of this and similar fluorinated scaffolds will expand, paving the way for new innovations in chemical science.

References

-

Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Available at: [Link]

-

Molecules. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Available at: [Link]

-

Journal of Organic Chemistry. (n.d.). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. Available at: [Link]

- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

-

Journal of Medicinal Chemistry. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Available at: [Link]

-

PubChem. (n.d.). 3-(Difluoromethyl)aniline. Available at: [Link]

-

Journal of Agricultural and Food Chemistry. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Available at: [Link]

-

New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Available at: [Link]

-

ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available at: [Link]

-

ACS Organic & Inorganic Au. (2023). Synthesis of Fluorinated Amines: A Personal Account. Available at: [Link]

-

PubChem. (n.d.). 4-(Difluoromethyl)aniline. Available at: [Link]

-

Macmillan Group - Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Available at: [Link]

-

Journal of Medicinal Chemistry. (n.d.). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Available at: [Link]

- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.

-

Green Chemistry. (n.d.). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Available at: [Link]

-

ResearchGate. (n.d.). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Available at: [Link]

-

Chemical Communications. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Available at: [Link]

-

Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Available at: [Link]

-

Molecules. (n.d.). Cycloruthenated Imines: A Step into the Nanomolar Region. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl amines. Available at: [Link]

-

ResearchGate. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Available at: [Link]

-

Molecules. (n.d.). Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. Available at: [Link]

-

Molecules. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Available at: [Link]

Sources

- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nj.gov [nj.gov]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. downloads.ossila.com [downloads.ossila.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(Difluoromethyl)-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Difluoromethyl)-2-methylaniline is an important synthetic intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of the difluoromethyl group can significantly influence the metabolic stability, lipophilicity, and binding affinity of a molecule. A thorough understanding of its structure is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, offering insights into the chemical shifts, coupling constants, and spectral patterns. Due to the current lack of publicly available experimental spectra for this specific compound, this guide is based on a predicted ¹H NMR spectrum, supplemented with expert analysis based on established principles of NMR spectroscopy and data from analogous structures.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, the amine protons, and the unique proton of the difluoromethyl group. The spectrum is expected to be complex due to the various coupling interactions between these protons and with the fluorine atoms.

The predicted spectral data is summarized in the table below. These values are calculated for a generic deuterated solvent (e.g., CDCl₃) and a standard spectrometer frequency (e.g., 400 MHz). Actual experimental values may vary depending on the specific conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~6.85 | d (doublet) | JH4-H5 ≈ 7.6 |

| H-5 | ~7.10 | t (triplet) | JH5-H4 ≈ 7.6, JH5-H6 ≈ 7.6 |

| H-6 | ~6.75 | d (doublet) | JH6-H5 ≈ 7.6 |

| CHF₂ | ~6.60 | t (triplet) | ²JH-F ≈ 56.0 |

| NH₂ | ~3.80 | br s (broad singlet) | N/A |

| CH₃ | ~2.20 | s (singlet) | N/A |

Detailed Spectral Analysis

The Aromatic Region (δ 6.7-7.2 ppm)

The three aromatic protons (H-4, H-5, and H-6) are expected to resonate in the range of δ 6.7-7.2 ppm. Their specific chemical shifts and multiplicities are influenced by the electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing difluoromethyl (-CHF₂) group.

-

H-5: This proton is situated between two other protons and is predicted to appear as a triplet at approximately δ 7.10 ppm, with a coupling constant (J) of around 7.6 Hz due to coupling with both H-4 and H-6.

-

H-4: This proton is ortho to the electron-donating amino group and is expected to be shielded, appearing as a doublet at a lower chemical shift, around δ 6.85 ppm. The splitting is due to coupling with H-5.

-

H-6: This proton is ortho to the methyl group and meta to the amino group. It is predicted to resonate as a doublet at approximately δ 6.75 ppm, arising from its coupling to H-5.

The Difluoromethyl Proton (δ ~6.60 ppm)

The proton of the difluoromethyl group is a key feature of the spectrum. It is expected to appear as a triplet at around δ 6.60 ppm. This triplet multiplicity is a result of the coupling to the two equivalent fluorine atoms (²JH-F), with a predicted coupling constant of approximately 56.0 Hz. The significant downfield shift of this proton is due to the strong electron-withdrawing effect of the two fluorine atoms.

The Amine Protons (δ ~3.80 ppm)

The two protons of the primary amine group are expected to appear as a broad singlet at around δ 3.80 ppm. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent. The chemical shift of the -NH₂ protons can be highly variable and is dependent on the solvent, concentration, and temperature.

The Methyl Protons (δ ~2.20 ppm)

The three protons of the methyl group are chemically equivalent and are not coupled to any other protons. Therefore, they are predicted to appear as a sharp singlet at approximately δ 2.20 ppm. The upfield chemical shift is characteristic of a methyl group attached to an aromatic ring.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): Set a relaxation delay of at least 2 seconds to allow for full relaxation of the protons between scans.

-

Acquisition Time (aq): An acquisition time of 2-3 seconds is generally adequate.

-

Spectral Width (sw): Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Reference the spectrum to the TMS signal at δ 0.00 ppm.

-

Molecular Structure and Key NMR Interactions

The following diagram illustrates the molecular structure of this compound and highlights the key proton-proton and proton-fluorine coupling interactions that are expected to be observed in the ¹H NMR spectrum.

Navigating the Chemistry of 3-(Difluoromethyl)-2-methylaniline: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth technical overview of the safe handling, storage, and emergency procedures for 3-(Difluoromethyl)-2-methylaniline (CAS No. 123749-31-5). As a specialized substituted aniline, this compound presents a unique set of chemical properties and potential hazards that necessitate a robust understanding and meticulous adherence to safety protocols in a research and drug development environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

A direct Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Therefore, the safety and handling information presented herein is synthesized from data on structurally analogous compounds, including various fluoro- and chloro-substituted methylanilines. This approach is grounded in the well-established principle of structure-activity relationships, where structurally similar molecules often exhibit comparable toxicological and reactivity profiles.

Compound Profile and Hazard Identification

Anilines, as a class, are recognized for their potential for toxicity, including skin and eye irritation, sensitization, and risks associated with inhalation and ingestion.[1]

GHS Classification (Inferred)

Based on the hazard profiles of structurally related compounds such as 3-Fluoro-2-methylaniline, 3-Chloro-2-methylaniline, and N-Methylaniline, the following Globally Harmonized System (GHS) classifications are anticipated for this compound:

-

Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[2][3]

-

Acute Toxicity, Dermal (Category 3 or 4): Toxic or harmful in contact with skin.[3][4]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][4]

-

Serious Eye Damage/Eye Irritation (Category 1 or 2A): Causes serious eye damage or irritation.[2][4]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2]

-

Combustible Liquid (Category 4): The presence of the methyl and difluoromethyl groups suggests it may be a combustible liquid.[2]

Physical and Chemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its safe handling and use in experimental design. The following table summarizes the known or predicted properties of this compound and its close analogs.

| Property | 3-Fluoro-2-methylaniline (CAS 443-86-7) | General Substituted Anilines |

| Molecular Formula | C7H8FN | Varies |

| Molecular Weight | 125.14 g/mol [3][5][6] | Varies |

| Appearance | Light yellow to orange clear liquid | Varies, often liquids or low-melting solids |

| Boiling Point | 89-91 °C at 15 mmHg[5][7] | Varies |

| Melting Point | 7 °C[5][7] | Varies |

| Density | 1.099 g/mL at 25 °C[5][7] | Varies |

| Flash Point | 86 °C[8] | Varies, many are combustible |

| Solubility | Soluble in chloroform and methanol (slightly)[7] | Generally soluble in organic solvents |

Core Safety and Handling Protocols

The following protocols are designed to mitigate the risks identified in the hazard assessment. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure through inhalation and contact.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood.[1] This is critical to prevent the inhalation of potentially harmful vapors.[9]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

Proper PPE is non-negotiable when handling substituted anilines.

-

Eye Protection: Wear tight-fitting safety goggles or a face shield to protect against splashes.[10] Given the potential for serious eye damage, standard safety glasses are insufficient.

-

Hand Protection: Use nitrile gloves for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's specifications for chemical resistance. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after handling the compound.[1][11]

-

Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[1]

Safe Handling and Storage Workflow

The following workflow illustrates the critical steps for safely handling and storing this compound.

Caption: A decision tree for immediate actions following an exposure event.

Spill Response

For minor spills within a chemical fume hood:

-

Alert colleagues in the immediate area.

-

Absorb the spill with an inert material such as vermiculite, sand, or a commercial spill kit for solvents. [12]3. Collect the absorbed material into a designated hazardous waste container using non-sparking tools.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

For large spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.

Experimental Protocols: A Note on Causality

When designing experiments with this compound, consider its basic nature due to the aniline functional group.

-

Quenching and Work-up: Reactions involving this compound may require an acidic wash (e.g., with 10% HCl) during work-up to remove any unreacted starting material by converting it to its water-soluble salt. [13]However, the stability of the desired product to acidic conditions must first be verified.

-

Purification: Chromatographic purification may require the addition of a small amount of a basic modifier, such as triethylamine, to the eluent to prevent streaking of the basic aniline compound on the silica gel column. [13]

Conclusion

This compound is a valuable research chemical that can be handled safely with the appropriate knowledge and precautions. By understanding the inferred hazards based on its chemical structure and adhering to the robust safety protocols outlined in this guide, researchers can mitigate risks and ensure a safe and productive laboratory environment. The principles of expertise, trustworthiness, and authoritative grounding are paramount in the responsible conduct of chemical research.

References

- Sigma-Aldrich. (2025). SAFETY DATA SHEET for 4-Fluoro-N-methylaniline.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Fisher Scientific. (2025). SAFETY DATA SHEET for 3-Chloro-2-methylaniline.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET for N-Methylaniline.

- Sigma-Aldrich. (n.d.). 3-Fluoro-2-methylaniline 99.

- PubChem. (n.d.). 3-Fluoro-2-methylaniline.

- BLD Pharm. (n.d.). 3-Fluoro-2-methylaniline.

- Unknown Source. (n.d.). Aniline.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Unknown Source. (n.d.). Safety Data Sheet.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- ChemicalBook. (2025). 3-Fluoro-2-methylaniline.

- Washington State University. (n.d.). Aniline.

- University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET for 5-Chlorouracil.

- Loba Chemie. (2016). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). 3-Fluoro-2-methylaniline, 98+%.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorouracil, 99%.

- Honeywell International Inc. (2025). SAFETY DATA SHEET Hydrofluoric acid 49 %.

- ResearchGate. (2014). How do I remove aniline from the reaction mixture?.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Fluoro-2-methylaniline.

Sources

- 1. ipo.rutgers.edu [ipo.rutgers.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 3-Fluoro-2-methylaniline | C7H8FN | CID 285553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 3-氟-2-甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 443-86-7|3-Fluoro-2-methylaniline|BLD Pharm [bldpharm.com]

- 7. 3-Fluoro-2-methylaniline | 443-86-7 [chemicalbook.com]

- 8. 3-Fluoro-2-methylaniline, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 10. fishersci.com [fishersci.com]

- 11. ehs.ua.edu [ehs.ua.edu]

- 12. lobachemie.com [lobachemie.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Difluoromethyl)-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Introduction: The Significance of the Difluoromethyl Group in Bioactive Molecules

The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery and agrochemical development. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine functionalities.[1] Its unique properties, including high lipophilicity, metabolic stability, and the ability to act as a lipophilic hydrogen bond donor, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a parent compound.[1][2] 3-(Difluoromethyl)-2-methylaniline is an important intermediate, combining the structural features of a substituted aniline with the advantageous properties of the difluoromethyl group, making it a desirable scaffold for the synthesis of novel therapeutic agents and pesticides.

This guide outlines two primary synthetic pathways for the preparation of this compound, based on analogous transformations reported in scientific literature and patents:

-

Route 1: Deoxyfluorination of 2-Methyl-3-aminobenzaldehyde. This classic approach involves the synthesis of an aldehyde precursor followed by its conversion to the difluoromethyl group.

-

Route 2: Direct C-H Difluoromethylation. This modern approach utilizes radical-based methods to directly install the difluoromethyl group onto the aromatic ring of 2-methylaniline.

Synthetic Pathway 1: Deoxyfluorination of a Benzaldehyde Precursor

This synthetic route is a well-established, multi-step process that offers reliable control over regioselectivity. The key is the synthesis of the intermediate, 2-methyl-3-aminobenzaldehyde, which is then subjected to deoxyfluorination.

Rationale and Strategy

The logic behind this pathway lies in the readily available methods for the formylation of substituted anilines and the subsequent conversion of the aldehyde functional group into a difluoromethyl group. While the formylation of anilines can sometimes be challenging due to the directing effects of the amino group, appropriate protection and reaction conditions can lead to the desired 3-formyl product. The subsequent deoxyfluorination is a common transformation in organofluorine chemistry.[3]

Workflow Diagram

Caption: Synthetic workflow for Route 1.

Detailed Experimental Protocol

Step 1: Protection of 2-Methylaniline

-

Rationale: The amino group of 2-methylaniline is protected to prevent side reactions during the formylation step and to help direct the formylation to the desired position. A common protecting group is the acetyl group.

-

Protocol:

-

To a stirred solution of 2-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add acetic anhydride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-methylphenyl)acetamide.

-

Step 2: Formylation of N-(2-methylphenyl)acetamide

-

Rationale: The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings.

-

Protocol:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, cool a solution of dimethylformamide (DMF, 3.0 eq) to 0 °C.

-

Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of N-(2-methylphenyl)acetamide (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

-

Slowly warm the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a cold aqueous solution of sodium hydroxide or sodium carbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 3-formyl-N-protected-2-methylaniline.

-

Step 3: Deprotection

-

Rationale: The protecting group is removed to yield the free aniline.

-

Protocol:

-

Reflux the crude product from the previous step in an aqueous solution of hydrochloric acid (e.g., 3 M HCl) for 4-8 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the product.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain 2-methyl-3-aminobenzaldehyde.

-

Step 4: Deoxyfluorination

-

Rationale: Diethylaminosulfur trifluoride (DAST) or its less hazardous analogues like Deoxo-Fluor® are effective reagents for converting aldehydes to gem-difluorides.[4]

-

Protocol (Caution: DAST and related reagents are hazardous and should be handled with extreme care in a fume hood):

-

Dissolve 2-methyl-3-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane in a fluorinated polymer reaction vessel under a nitrogen atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add DAST (1.2-1.5 eq) dropwise to the cooled solution.

-

Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

-

Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Synthetic Pathway 2: Direct C-H Difluoromethylation

This approach represents a more modern and atom-economical strategy, aiming to directly functionalize the C-H bond of the aniline ring. Photocatalysis and radical-mediated reactions are at the forefront of these methods.[5][6]

Rationale and Strategy

Direct C-H functionalization avoids lengthy multi-step syntheses and the need for protecting groups. Radical difluoromethylation, often initiated by a photocatalyst or a radical initiator, can be a powerful tool.[7] The regioselectivity of such reactions on substituted anilines can be influenced by the choice of solvent and catalyst.[6] For 2-methylaniline, the directing effects of the amino and methyl groups need to be carefully considered.

Workflow Diagram

Caption: Synthetic workflow for Route 2.

Detailed Experimental Protocol (Hypothetical, based on analogous reactions)

-

Rationale: This protocol is based on visible-light photoredox catalysis, which allows for mild reaction conditions. Sodium difluoromethanesulfinate (HCF₂SO₂Na) is a common and effective source of the difluoromethyl radical.[8]

-

Protocol:

-

To an oven-dried reaction vial, add 2-methylaniline (1.0 eq), sodium difluoromethanesulfinate (2.0-3.0 eq), and a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-5 mol%).

-

Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

-

Add a degassed solvent mixture. The choice of solvent is critical for regioselectivity; for instance, a mixture of DMSO and DMA might favor para-substitution, while MeOH/DCM could favor ortho-substitution on anilides.[6] For the desired 3-position, a systematic screening of solvents would be necessary.

-

Stir the reaction mixture at room temperature under irradiation with a blue LED lamp for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to isolate this compound. Note that a mixture of isomers may be obtained, requiring careful separation.

-

Data Summary and Comparison

| Parameter | Route 1: Deoxyfluorination | Route 2: Direct C-H Difluoromethylation |

| Starting Material | 2-Methylaniline | 2-Methylaniline |

| Number of Steps | 4 (Protection, Formylation, Deprotection, Fluorination) | 1 |

| Key Reagents | Acetic anhydride, POCl₃/DMF, HCl, DAST/Deoxo-Fluor® | HCF₂SO₂Na, Photocatalyst |

| Regioselectivity | High (controlled by formylation) | Variable (dependent on conditions) |

| Potential Yield | Moderate to Good (multi-step) | Potentially good, but may have isomer separation issues |

| Scalability | Established methods, scalable | Potentially scalable, but may require specialized equipment (photoreactor) |

| Safety Concerns | Use of POCl₃ and highly toxic DAST | Generally milder conditions, but photocatalysts can be expensive |

Conclusion and Future Perspectives

The synthesis of this compound can be approached through both classical multi-step sequences and modern direct C-H functionalization methods. The deoxyfluorination route offers a higher degree of control over regioselectivity, which is often crucial in the synthesis of pharmaceutical and agrochemical intermediates. However, this comes at the cost of a longer synthetic sequence and the use of hazardous reagents.

Direct C-H difluoromethylation is a more elegant and atom-economical approach. While achieving the desired regioselectivity on a substituted aniline like 2-methylaniline can be challenging, ongoing research in photocatalysis and radical chemistry is continuously providing new solutions. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the required scale, purity specifications, and available resources. Further optimization of direct C-H functionalization methods holds the promise of more efficient and sustainable syntheses of this and other valuable fluorinated anilines in the future.

References

-

Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Proceedings of the National Academy of Sciences, 108(36), 14770-14773. [Link]

-

Kirk, K. L. (2006). Fluorination in medicinal chemistry: Methods, strategies, and recent developments. Organic Process Research & Development, 10(2), 305-321. [Link]

-

Le, C., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12247-12256. [Link]

-

Prakash, G. K. S., et al. (2012). Aminodifluorosulfinium Tetrafluoroborate: A New, Broad-Scope Deoxofluorinating Reagent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 77(21), 9583-9591. [Link]

-

Hu, J., et al. (2010). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 12(19), 4364-4367. [Link]

-

Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048-7054. [Link]

-

Álvarez-Pérez, A., et al. (2021). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Catalysts, 11(11), 1369. [Link]

- US Patent 4,145,364. (1979).

-

Studer, A., et al. (2019). Radical Difluoromethylation of Heterocycles via a Radical Process. Organic Chemistry Frontiers, 6(12), 1938-1942. [Link]

- CN Patent 103819349A. (2014). Preparation method of 4-(difluoromethoxy)aniline.

-

Sanford, M. S., et al. (2018). Deoxyfluorination of (Hetero)aryl Aldehydes Using Tetramethylammonium Fluoride and Perfluorobutanesulfonyl Fluoride or Trifluoromethanesulfonic Anhydride. Israel Journal of Chemistry, 58(3-4), 354-358. [Link]

-

Zhu, C., et al. (2022). Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization. Organic Letters, 24(47), 8714–8719. [Link]

-

Wikipedia. (n.d.). o-Toluidine. [Link]

-

Gembus, V., et al. (2023). Electrochemical Difluoromethylation of Electron-Rich Olefins. Organic Letters, 25(10), 1645–1650. [Link]

-

Barata-Vallejo, S., et al. (2020). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Tetrahedron Letters, 61(28), 152123. [Link]

-

Liang, T., et al. (2022). Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. Nature Communications, 13(1), 3848. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

The Strategic Role of 3-(Difluoromethyl)-2-methylaniline in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. This is primarily due to the unique physicochemical properties that fluorine imparts, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities. Among the various fluorinated moieties, the difluoromethyl (CF₂H) group has garnered significant attention. This functional group is particularly valued for its ability to act as a hydrogen bond donor, thereby improving target affinity and specificity, and for serving as a metabolically stable bioisostere of common pharmacophores like alcohol, thiol, or amine groups.[1][2]

This technical guide delves into the pivotal role of a specific fluorinated building block, 3-(Difluoromethyl)-2-methylaniline , in the synthesis of pharmacologically active compounds, with a particular focus on the development of kinase inhibitors. Aniline derivatives are fundamental precursors in the synthesis of a wide array of pharmaceuticals, including treatments for cancer, cardiovascular diseases, and infectious diseases.[3] The aniline moiety is especially crucial in the design of kinase inhibitors, where it often forms key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[4] By combining the advantageous properties of the difluoromethyl group with the versatile reactivity of the aniline scaffold, this compound emerges as a high-value intermediate for the generation of novel therapeutics.

Application in Kinase Inhibitor Scaffolds: The 4-Anilinoquinoline Motif

A prominent application of substituted anilines in medicinal chemistry is in the synthesis of 4-anilinoquinoline derivatives. This scaffold is a well-established pharmacophore for a variety of protein kinase inhibitors.[4] The strategic placement of the difluoromethyl group on the aniline ring can significantly influence the resulting inhibitor's potency, selectivity, and pharmacokinetic profile. The following protocol outlines a representative synthesis of a 4-anilinoquinoline derivative incorporating a difluoromethyl-substituted aniline, illustrating the practical utility of this class of reagents.

Experimental Protocol: Synthesis of a 4-(3-(Difluoromethyl)anilino)quinoline Derivative

This protocol is a representative procedure for the nucleophilic aromatic substitution reaction between a 4-chloroquinoline and a substituted aniline to form the core structure of many kinase inhibitors.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Chloroquinoline | ≥98% | Sigma-Aldrich |

| 3-(Difluoromethyl)aniline | ≥97% | Combi-Blocks |

| Isopropanol (IPA) | Anhydrous | Fisher Scientific |

| Hydrochloric Acid (HCl) | 4 M in Dioxane | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR |

| Hexanes | ACS Grade | VWR |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | In-house preparation |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroquinoline (1.0 eq) and 3-(difluoromethyl)aniline (1.1 eq) in anhydrous isopropanol (20 mL).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation:

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the isopropanol.

-

Dissolve the resulting residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any excess acid.

-

Wash the organic layer with brine (30 mL), then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-(3-(difluoromethyl)anilino)quinoline derivative.

-

Salt Formation (Optional): For improved solubility and handling, the free base can be converted to its hydrochloride salt. Dissolve the purified product in a minimal amount of ethyl acetate and add a solution of 4 M HCl in dioxane dropwise with stirring. The resulting precipitate can be collected by filtration, washed with cold ethyl acetate, and dried under vacuum.

The Broader Impact: Difluoromethylated Building Blocks in Drug Development

The utility of aniline derivatives bearing fluorinated methyl groups extends beyond the specific example of this compound. For instance, the closely related compound, 2-methyl-3-trifluoromethylaniline , is a critical intermediate in the synthesis of Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[5][6] This underscores the industrial and pharmaceutical importance of this class of building blocks.

Furthermore, the difluoromethyl group is a key feature in a variety of other therapeutic agents. The PI3-kinase inhibitor ZSTK474, for example, incorporates a 2-(difluoromethyl)-benzimidazole moiety.[7] The development of analogs of such compounds often involves the synthesis and screening of derivatives with varied substitution patterns to optimize properties like aqueous solubility and pharmacokinetic profiles.[7]

The following workflow illustrates the general process of utilizing a key intermediate like this compound in a drug discovery pipeline.

Caption: Drug discovery workflow utilizing this compound.

Structure-Property Relationships: The Difluoromethyl Advantage

The substitution of a methyl or methoxy group with a difluoromethyl group can have profound effects on a molecule's biological activity and pharmacokinetic properties. The high electronegativity of the two fluorine atoms in the CF₂H group can modulate the pKa of nearby functional groups and create favorable dipole interactions with target proteins.[8] Moreover, the C-F bond is significantly stronger than a C-H bond, rendering the difluoromethyl group more resistant to metabolic oxidation by cytochrome P450 enzymes.[8] This enhanced metabolic stability can lead to a longer in vivo half-life and improved bioavailability of a drug candidate.

The table below summarizes the key physicochemical properties that are influenced by the incorporation of a difluoromethyl group.

| Property | Influence of Difluoromethyl (CF₂H) Group | Rationale |

| Lipophilicity | Generally increases | Fluorine is lipophilic, which can enhance membrane permeability. |

| Metabolic Stability | Significantly increases | The strong C-F bond is resistant to enzymatic cleavage (e.g., by CYP450 enzymes).[8] |

| Hydrogen Bonding | Can act as a hydrogen bond donor | The electron-withdrawing fluorine atoms increase the acidity of the C-H bond.[2] |

| Acidity/Basicity | Modulates pKa of adjacent groups | Strong inductive effect of the fluorine atoms.[8] |

| Binding Affinity | Can increase | Potential for forming hydrogen bonds and favorable dipole interactions with the target protein.[2] |

The following diagram illustrates the key interactions of a 4-anilinoquinazoline kinase inhibitor with the ATP binding site, highlighting the role of the aniline moiety.

Caption: Binding mode of a 4-anilinoquinazoline inhibitor.

References

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. 2022.

-

CF2H moiety has a significant potential utility in drug design and discovery... Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. National Institutes of Health. 2022.

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. 2023.

-

Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. BOC Sciences.

-

Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate.

-

3-methyl-quinoxalin-2-mercapto-acetyl-urea 6, a vital quinoxaline-based, biologically active compound... Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. National Institutes of Health. 2022.

-

Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. ResearchGate.

-

IMPROVED PROCESS FOR THE PREPARATION OF 2 METHYL-3-TRIFLUOROMETHYLANILINE: A VERSATILE INTERMEDIATE FOR FLUNIXIN SYNTHESIS. HETEROCYCLES. 1994.

-

Synthesis method of 2-methyl-3-trifluoromethylaniline. Google Patents.

-

Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole. European Journal of Medicinal Chemistry. 2013.

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. National Institutes of Health. 2023.

-

Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. MDPI.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. 2022.

-

Exploring the Properties and Applications of Aniline and N-Methylaniline. Echemi. 2024.

-

Preparation of trifluoromethylanilines. Google Patents.

-

Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering. 2024.

-

Synthetic method of 3-chloro-2-methylaniline. Google Patents.

-

3-fluoro-N-(thiophen-2-ylmethyl)aniline. Benchchem.

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. National Institutes of Health. 2016.

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. National Institutes of Health. 2023.

-

Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. National Institutes of Health. 2017.

Sources

- 1. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones [mdpi.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 7. Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-fluoro-N-(thiophen-2-ylmethyl)aniline | Benchchem [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Difluoromethyl)-2-methylaniline

Welcome to the technical support center for the synthesis of 3-(difluoromethyl)-2-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to help you identify, mitigate, and resolve common challenges encountered during this multi-step synthesis.

I. Synthetic Overview & Key Challenges

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and practical synthetic route commences with the reduction of 2-methyl-3-nitroaniline to form the corresponding diamine, which is then converted to the target molecule via a Sandmeyer-type difluoromethylation reaction.

Each of these steps presents unique challenges, from managing the reduction of the nitro group without affecting other functionalities to controlling the reactivity of the diazonium salt intermediate in the final difluoromethylation step. This guide will dissect each stage of the synthesis, highlighting potential pitfalls and offering robust solutions.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Step 1: Reduction of 2-Methyl-3-nitroaniline

The initial step in this synthesis is the reduction of the nitro group of 2-methyl-3-nitroaniline to an amine. A common method for this transformation is catalytic hydrogenation.

Q1: My reduction of 2-methyl-3-nitroaniline is incomplete, and I observe starting material in my crude product. What can I do to drive the reaction to completion?

A1: Incomplete reduction is a common issue and can often be resolved by optimizing several reaction parameters:

-

Catalyst Activity: The activity of your catalyst (e.g., Palladium on carbon, Pd/C) is crucial. Ensure you are using a fresh, high-quality catalyst. If the catalyst has been exposed to air or moisture for an extended period, its activity may be compromised.

-

Hydrogen Pressure: Increasing the hydrogen pressure can often enhance the rate of reduction. If you are performing the reaction at atmospheric pressure, consider using a Parr shaker or a similar apparatus to increase the hydrogen pressure.

-

Reaction Time and Temperature: Prolonging the reaction time or moderately increasing the temperature can also help drive the reaction to completion. However, be cautious with increasing the temperature, as it may lead to side reactions.

-

Solvent Choice: The choice of solvent can influence the solubility of the starting material and the efficiency of the hydrogenation. Methanol and ethanol are common choices for this type of reduction.[1]

Q2: I've successfully reduced the nitro group, but I'm observing unexpected byproducts. What are they, and how can I avoid them?

A2: The formation of byproducts during nitro group reduction is often indicative of over-reduction or side reactions. Common byproducts include:

-

Partially Reduced Intermediates: You may observe the formation of hydroxylamines or azo compounds. These can often be minimized by ensuring complete hydrogenation through the measures described in A1.

-

Dehalogenation (if applicable): If your starting material contains halogen substituents, these can sometimes be removed under hydrogenation conditions. Using a milder reducing agent or optimizing the reaction conditions (lower temperature, shorter reaction time) can help mitigate this.

Experimental Protocol: Catalytic Hydrogenation of 2-Methyl-3-nitroaniline

-

In a suitable pressure vessel, dissolve 2-methyl-3-nitroaniline (1.0 eq) in methanol.

-

Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution.

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2,3-diaminotoluene.

Step 2: Sandmeyer-type Difluoromethylation

This is the most critical and challenging step in the synthesis, where the newly formed amino group is converted to a diazonium salt and subsequently reacted with a difluoromethyl source.

Q3: My difluoromethylation reaction is giving a low yield of the desired product. What are the likely causes?

A3: Low yields in Sandmeyer-type reactions are often attributed to the instability of the diazonium salt intermediate and competing side reactions.[2] Consider the following:

-

Diazonium Salt Stability: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures. It is crucial to perform the diazotization at low temperatures (typically 0-5 °C) and use the diazonium salt immediately in the subsequent step.

-

Choice of Difluoromethylating Agent: The choice of reagent for introducing the -CHF2 group is critical. Common reagents include (difluoro)trimethylsilane (TMSCF2H) and bromodifluoroacetate derivatives. The reactivity and side-reaction profile of each reagent can vary.

-

Catalyst System: Copper(I) salts are typically used to catalyze the Sandmeyer reaction.[3] The source and quality of the copper catalyst can significantly impact the reaction outcome.

-

Reaction Quenching: Premature quenching of the reaction or exposure to water can lead to the formation of phenolic byproducts.

Q4: I am observing a significant amount of a byproduct with a mass corresponding to the formyl (-CHO) group instead of the difluoromethyl (-CHF2) group. What is happening and how can I prevent this?

A4: The formation of a formyl group is a result of the hydrolysis of the difluoromethyl group.[4] This is a known and significant side reaction, particularly under certain pH conditions.

-

Mechanism of Hydrolysis: The hydrolysis is thought to proceed via a carbocationic intermediate, which is then attacked by water. The presence of the amino group on the aromatic ring can influence the electronic environment and potentially stabilize this intermediate, making hydrolysis more favorable.

-

Prevention Strategies:

-

Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried before use.

-

Control of pH: The stability of the difluoromethyl group is pH-dependent. Both strongly acidic and basic conditions can promote hydrolysis.[5][6] Careful control of the reaction and workup pH is essential.

-

Workup Procedure: During the workup, avoid prolonged exposure to aqueous acidic or basic solutions. A rapid extraction with a non-polar organic solvent is recommended.

-

Q5: My crude product contains a mixture of trifluoromethylated and difluoromethylated anilines. How can I improve the selectivity for the difluoromethylated product?

A5: The co-formation of trifluoromethylated byproducts can occur, especially when using certain fluoroalkylating agents.

-

Reagent Choice: Some difluoromethylating agents can also act as trifluoromethylating agents under certain conditions. For example, the use of Ruppert's reagent (TMSCF3) can sometimes lead to mixtures of products. Using a dedicated difluoromethylating agent like TMSCF2H can improve selectivity.

-

Reaction Conditions: The reaction temperature and the nature of the initiator (if any) can influence the selectivity. Careful optimization of these parameters is necessary.

Q6: I am observing biaryl byproducts in my reaction mixture. What is the cause?

A6: The formation of biaryl compounds is a characteristic byproduct of the Sandmeyer reaction, which proceeds through a radical mechanism.[2] The aryl radical intermediate can dimerize to form biaryl impurities.

-

Minimizing Biaryl Formation:

-

Concentration: Running the reaction at a lower concentration can sometimes reduce the rate of bimolecular side reactions like dimerization.

-

Efficient Trapping: Ensuring that the aryl radical is efficiently trapped by the difluoromethyl source is key. This can be influenced by the concentration and reactivity of the difluoromethylating agent.

-

Experimental Protocol: Sandmeyer-type Difluoromethylation of 2,3-Diaminotoluene

-

Prepare a solution of 2,3-diaminotoluene (1.0 eq) in a suitable solvent (e.g., acetonitrile).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (1.0-1.2 eq) to the cooled solution while maintaining the temperature below 5 °C. Stir for 30-60 minutes to form the diazonium salt.

-

In a separate flask, prepare a mixture of a copper(I) catalyst (e.g., CuBr, 0.2-0.5 eq) and the difluoromethylating agent (e.g., bromodifluoroacetate derivative, 1.5-2.0 eq) in a suitable solvent.

-

Slowly add the freshly prepared diazonium salt solution to the copper/difluoromethylating agent mixture, maintaining a low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

III. Purification and Analysis

Q7: What are the best methods for purifying the final this compound product?

A7: The choice of purification method will depend on the nature and quantity of the impurities.

-

Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from both more polar and less polar impurities. A gradient of ethyl acetate in hexanes is a common eluent system.

-

Distillation: If the product and byproducts have sufficiently different boiling points, vacuum distillation can be an effective purification method, particularly for larger scale syntheses.[7]

-

Acid-Base Extraction: An acid-base extraction can be used to separate the basic aniline product from neutral or acidic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The aniline will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the purified aniline re-extracted into an organic solvent.

Q8: What analytical techniques are recommended for identifying and quantifying byproducts?

A8: A combination of chromatographic and spectroscopic techniques is essential for a thorough analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent tool for separating and identifying volatile byproducts. The mass spectrum provides valuable information about the molecular weight and fragmentation pattern of each component.[8][9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile compounds and can be used to monitor the progress of the reaction and assess the purity of the final product.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule and can be used to identify the desired product and any organic impurities.

-

¹⁹F NMR: This is a particularly powerful technique for analyzing fluorinated compounds. The chemical shift and coupling patterns of the fluorine atoms can confirm the presence of the -CHF2 group and help identify any fluorine-containing byproducts.[11]

-

IV. Mechanistic Insights and Visualizations

Understanding the underlying reaction mechanisms is crucial for effective troubleshooting. Below are simplified diagrams illustrating the key transformations and potential side reactions.

Synthetic Workflow

Caption: Overall synthetic route to this compound.

Common Byproduct Pathways

Caption: Key byproduct formation pathways in the synthesis.

V. Summary of Common Byproducts and Mitigation Strategies

| Byproduct | Originating Step | Likely Cause | Recommended Mitigation Strategy |

| Unreacted Starting Material | Reduction | Incomplete reaction | Increase catalyst loading, hydrogen pressure, or reaction time. |

| Hydroxylamine/Azo Compounds | Reduction | Incomplete reduction/side reactions | Ensure complete hydrogenation; optimize reaction conditions. |

| 3-Formyl-2-methylaniline | Difluoromethylation | Hydrolysis of the -CHF2 group | Use anhydrous reagents and solvents; control pH during reaction and workup. |

| Biaryl Compounds | Difluoromethylation | Radical dimerization of aryl intermediates | Run reaction at lower concentration; ensure efficient trapping of the radical. |

| 3-(Trifluoromethyl)-2-methylaniline | Difluoromethylation | Over-fluorination | Use a selective difluoromethylating agent; optimize reaction conditions. |

| Phenolic Byproducts | Difluoromethylation | Decomposition of diazonium salt | Maintain low temperatures during diazotization; use the diazonium salt immediately. |

VI. References

-

Baran, P. S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(15), 8214-8247.

-

Prakash, G. K. S., & Yudin, A. K. (2014). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 47(4), 1043-1055.

-

Hickinbottom, W. J. (1957). Reactions of Organic Compounds. Longmans, Green and Co.

-

Feng, Z., et al. (2023). Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights. Chemical Communications, 59(90), 13269-13283.

-

Kosenko, I., et al. (2023). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal, 29(45), e202300895.

-

Wang, Z. (2010). Sandmeyer Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

-

U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.

-

Hu, J., et al. (2012). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 51(4), 984-987.

-

Gallagher, J. A., et al. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

-

Bar-Ziv, R., et al. (2021). Residue-Selective Protein C-Formylation via Sequential Difluoroalkylation-Hydrolysis. ACS Central Science, 7(2), 335-343.

-

Gopu, K., et al. (2019). Electrochemical Stability of Fluorine Doped Tin Oxide (FTO) Coating at Different pH Conditions. Journal of The Electrochemical Society, 166(11), C3081-C3088.

-

de Azambuja, F., et al. (2023). Synthesis of L–Au(I)–CF2H Complexes and Their Application as Transmetalation Shuttles to the Difluoromethylation of Aryl Iodides. Organometallics, 42(15), 1836-1845.

-

Tang, X.-J., et al. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(23), 4359.

-

Tlili, A., & Billard, T. (2016). Synthesis of Fluorinated Amines: A Personal Account. The Journal of Organic Chemistry, 81(1), 1-13.

-

Fox, G. J., et al. (1976). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses, 55, 20.

-

Wikipedia contributors. (2023). 3-Nitroaniline. In Wikipedia, The Free Encyclopedia.

-

Jaouhari, R., & Quinn, P. (1994). Improved process for the preparation of 2-methyl-3-trifluoromethylaniline: a versatile intermediate for flunixin synthesis. Heterocycles, 38(10), 2243-2246.

-

Dasgupta, A., et al. (1996). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Mass Spectrometry, 31(7), 793-798.

-

Pazo, E., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3239-3269.

-

Tang, X.-J., et al. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(23), 4359.

-

Kimura, Y., & Suzuki, H. (2007). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Letters in Organic Chemistry, 4(5), 339-342.

-

Wang, F., et al. (2022). Difluoromethylation of Arylsulfonium Salts with TMSCF2H. The Journal of Organic Chemistry, 87(3), 1866-1874.

-

Biosynth. (n.d.). 2-Methyl-3-nitroaniline.

-

Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

-

CN101622201B - Purification process of fluorine-based solvent-containing solution - Google Patents.

-

Biosynth. (n.d.). 2-Methyl-3-nitroaniline.

-

Online Chemistry Tutor. (2020, March 16). Formylation of arene by formyl fluoride: Aromatic Electrophilic substitution to get aryl aldehyde. [Video]. YouTube.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

-

Innovative Developments in the field of Difluoromethylation Chemistry - QMRO Home.

-

Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.

-

Royal Society of Chemistry. (2022, February 25). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

-

Occupational Safety and Health Administration. (n.d.). Aniline Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate.

-

Royal Society of Chemistry. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group.

-

Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Methyl-3-nitroaniline.

-

PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline.

-

PubMed Central. (2023, January 27). Molecular Mechanism Behind the Capture of Fluorinated Gases by Metal–Organic Frameworks.

-

U.S. Environmental Protection Agency. (n.d.). method 8131 aniline and selected derivatives by gas chromatography.

-

PubMed Central. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods.

Sources

- 1. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]